Cas no 2001384-70-7 ((1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol)

(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol is a versatile intermediate in organic synthesis, particularly valued for its piperidine scaffold and functionalized aromatic amine group. The compound’s structural features, including the 4-methylpiperidin-4-yl methanol moiety and para-aminophenyl substitution, make it a useful building block for pharmaceutical and agrochemical applications. Its amine group enables further derivatization, while the hydroxyl group enhances solubility and reactivity in coupling reactions. The methyl substitution on the piperidine ring contributes to steric and electronic modulation, influencing binding affinity in target molecules. This compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for downstream synthetic processes.
(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol structure
2001384-70-7 structure
Product Name:(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol
CAS No:2001384-70-7
MF:C13H20N2O
MW:220.310703277588
CID:4772186
Update Time:2025-10-31

(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(4-aminophenyl)-4-methylpiperidin-4-yl)methanol
    • (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol
    • Inchi: 1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-4-2-11(14)3-5-12/h2-5,16H,6-10,14H2,1H3
    • InChI Key: YLOYFGOGMPCHMC-UHFFFAOYSA-N
    • SMILES: OCC1(C)CCN(C2C=CC(=CC=2)N)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 216
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.5

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Additional information on (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol

Introduction to (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol (CAS No. 2001384-70-7)

(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol, with the CAS number 2001384-70-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines and is characterized by its unique structural features, which include an aminophenyl group and a methylated piperidine ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol can be represented as follows: C15H22N2O. The presence of the aminophenyl group and the methylated piperidine ring provides this compound with a combination of aromatic and aliphatic functionalities, which are crucial for its interactions with biological targets. The hydroxymethyl group at the 4-position of the piperidine ring further enhances its solubility and reactivity, making it an attractive candidate for various medicinal applications.

Recent studies have explored the potential of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol in various therapeutic areas. One notable area of research is its application in neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol can effectively protect neurons from oxidative damage induced by hydrogen peroxide, suggesting its potential as a neuroprotective agent.

In addition to its neuroprotective effects, (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol has also been investigated for its anti-inflammatory properties. Inflammatory responses play a critical role in many diseases, including arthritis and chronic inflammatory conditions. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. A study published in the Inflammation Research journal reported that treatment with (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol significantly reduced inflammation in a mouse model of arthritis, highlighting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol have also been studied to understand its bioavailability and metabolism. Preclinical studies have shown that this compound has good oral bioavailability and is rapidly absorbed after oral administration. It is metabolized primarily in the liver via cytochrome P450 enzymes, with major metabolites being identified in urine and feces. These findings suggest that (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol has favorable pharmacokinetic properties, making it suitable for further development as a therapeutic agent.

The safety profile of (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol has been evaluated in several preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, (1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol (CAS No. 2001384-70-7) is a promising compound with diverse biological activities and therapeutic potential. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for the treatment of neurodegenerative diseases and inflammatory conditions. Ongoing research continues to explore its mechanisms of action and potential applications, paving the way for its development as a novel therapeutic agent.

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